Setoperone

Übersicht

Beschreibung

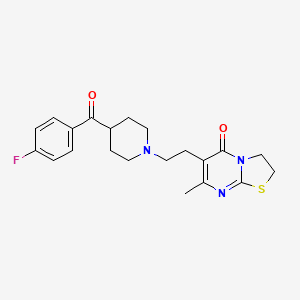

Setoperone is a chemical compound known for its role as a ligand to the serotonin 5-HT2A receptor. It has the chemical formula C21H24FN3O2S and a molar mass of 401.50 g/mol . This compound can be radiolabeled with the radioisotope fluorine-18 and used as a radioligand in positron emission tomography (PET) imaging to study neuropsychiatric disorders such as depression and schizophrenia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Setoperone involves several steps:

Starting Material: The synthesis begins with 6-(2-hydroxyethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

Halogenation: This compound is halogenated using hydrobromic acid in acetic acid to produce the corresponding bromo derivative.

SN2 Alkylation: The bromo derivative undergoes SN2 alkylation with 4-(4-fluorobenzoyl)piperidine under Finkelstein reaction conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: Setoperon unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Piperidinrings und der Fluorbenzoyl-Einheit.

Häufige Reagenzien und Bedingungen:

Halogenierung: Bromwasserstoffsäure in Essigsäure.

SN2-Alkylierung: 4-(4-Fluorbenzoyl)piperidin unter Finkelstein-Reaktionsbedingungen.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Setoperon selbst, das durch die Substitution des Bromderivats mit dem Piperidinring erhalten wird .

Wissenschaftliche Forschungsanwendungen

Setoperone, particularly when radiolabeled with fluorine-18 ([18F]this compound), is a high-affinity antagonist of serotonin-2 (5-HT2) receptors that has been used in various scientific research applications, especially in positron emission tomography (PET) studies .

Scientific Research Applications

PET Studies

- Receptor Binding Studies: $$18F]this compound has been utilized to study serotonin 5-HT2 receptors in vivo using PET. Studies have demonstrated its binding to S2 receptors in the cerebral cortex . The radioligand also binds to both S2 and dopamine D2 receptors in the striatum .

- Regional Brain Activity: PET studies using $$18F]this compound can reveal regional brain activity by measuring the binding potential in specific brain areas . The cerebellum is often used as a reference region to measure free and nonspecific binding .

- Neuropsychiatric Disorders: $$18F]this compound has been used to investigate changes in serotonin receptor density in neuropsychiatric disorders such as schizophrenia and depression .

Schizophrenia Research

- Serotonin Receptor Density: Postmortem studies have indicated a decreased density of serotonin 5-HT2 receptors in the prefrontal cortex of individuals with schizophrenia . PET studies using $$18F]this compound have been conducted to examine these changes in vivo .

- Neuroleptic-Naive Patients: Studies involving neuroleptic-naive patients with schizophrenia have used $$18F]this compound to assess serotonin 2A receptor densities, revealing significant differences compared to healthy subjects .

Depression Research

- Antidepressant Effects: Research has explored the impact of antidepressant treatments, such as desipramine, on this compound binding in depressed patients. A study using $$18F]this compound found a significant reduction in this compound binding in several cortical areas following desipramine treatment .

- Cortical Areas: Depressed patients treated with desipramine showed decreased this compound binding in frontal, temporal, parietal, and occipital regions .

Considerations

- Receptor Specificity: While this compound has a higher affinity for 5-HT2A receptors, it also exhibits some affinity for 5-HT2C receptors, which can complicate the interpretation of binding results .

- Limitations: Some studies using this compound have limitations, such as not being able to determine if changes in receptor binding are due to clinical improvement or the direct effects of the administered drug .

Use-inspired basic research

Wirkmechanismus

Setoperone exerts its effects by binding to the serotonin 5-HT2A receptor, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and perception .

Vergleich Mit ähnlichen Verbindungen

- Altanserin

- Ketanserin

- Pirenperone

- Ritanserin

Comparison: Setoperone is unique in its high affinity for the serotonin 5-HT2A receptor and its ability to be radiolabeled with fluorine-18 for PET imaging. Compared to similar compounds, this compound provides more precise and reliable imaging results, making it a valuable tool in neuropsychiatric research .

Biologische Aktivität

Setoperone is a compound primarily recognized for its role as a radioligand in positron emission tomography (PET) studies, specifically targeting serotonin receptors. Its biological activity is closely linked to its interaction with the serotonin 5-HT2 receptors and dopamine D2 receptors, which are critical in understanding various neuropsychiatric disorders, including schizophrenia and depression.

This compound acts primarily as an antagonist at the serotonin 5-HT2 receptor. It has been utilized in PET imaging to quantify the binding potential of these receptors in vivo. The compound's lipophilicity allows it to effectively cross the blood-brain barrier, making it suitable for neuroimaging studies. The binding characteristics of this compound have been extensively studied, providing insights into receptor density and distribution in different populations.

Key Research Findings

-

Serotonin Receptor Binding :

- A study using [^18F]this compound demonstrated significant differences in serotonin 2A receptor binding between neuroleptic-naive patients with schizophrenia and healthy controls. The binding potential was found to be 16.3% lower in patients, indicating altered serotonergic function at the onset of the illness .

- Effects of Antidepressants :

- Neuroimaging Studies :

Data Tables

The following table summarizes key findings from various studies involving this compound:

Case Studies

- Schizophrenia :

- Depression :

Eigenschaften

IUPAC Name |

6-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S/c1-14-18(20(27)25-12-13-28-21(25)23-14)8-11-24-9-6-16(7-10-24)19(26)15-2-4-17(22)5-3-15/h2-5,16H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGAHDDQSRBDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057848 | |

| Record name | Setoperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86487-64-1 | |

| Record name | Setoperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86487-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setoperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086487641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setoperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ67CS3Q3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.